2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

Description

Systematic IUPAC Nomenclature and Structural Formula Interpretation

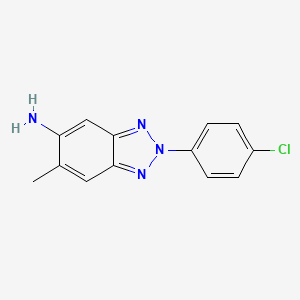

The systematic nomenclature for 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The primary systematic name reflects the core benzotriazole structure with specific positional indicators for the substituent groups. The compound's molecular formula is established as C₁₃H₁₁ClN₄, with a molecular weight of 258.71 grams per mole, confirming the presence of thirteen carbon atoms, eleven hydrogen atoms, one chlorine atom, and four nitrogen atoms.

The structural interpretation begins with the benzotriazole ring system, which serves as the parent heterocycle. This triazole ring is fused to a benzene ring, creating the benzotriazole framework that forms the structural foundation of the compound. The positional numbering system places the triazole nitrogen atoms at positions 1, 2, and 3, with the benzene ring extending from positions 4 through 7. The systematic name indicates that position 2 of the triazole ring bears a 4-chlorophenyl substituent, while position 6 of the benzene ring carries a methyl group, and position 5 features an amine functional group.

The SMILES notation for this compound is documented as CC1=CC2=NN(C3=CC=C(C=C3)Cl)N=C2C=C1N, which provides a linear representation of the molecular structure. This notation system systematically describes the connectivity pattern starting from the methyl group attached to the benzene ring, proceeding through the fused ring system, and incorporating the chlorophenyl substituent at the appropriate position. The structural formula interpretation reveals that the compound contains both electron-withdrawing and electron-donating groups, with the chlorine atom on the phenyl ring providing electron-withdrawing properties while the amine group contributes electron-donating characteristics.

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXUZEMDFOVOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324155 | |

| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667054 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53105-58-1 | |

| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with methyl-substituted benzotriazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzotriazole ring and chloro-substituted phenyl group facilitate NAS reactions. Key findings include:

Table 1: NAS Reactions with Electrophilic Partners

-

The amine group undergoes diazotization under acidic nitrosation conditions, enabling coupling with aromatic phenols or amines.

-

Bromination occurs preferentially at the C-4 position of the benzotriazole ring due to electron withdrawal by adjacent nitrogen atoms.

Benzotriazole Ring Cleavage (BtRC)

Lewis acid-mediated BtRC enables cyclization to form heterocyclic systems:

Table 2: AlCl₃-Mediated Cyclization

| Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|

| Anhydrous AlCl₃, dry toluene (140°C) | 2-(4-chlorophenyl)benzoxazole | 53% | Loss of N₂ gas; carbocation stabilization |

-

Mechanistic studies suggest AlCl₃ coordination at the benzotriazole N1 atom, triggering ring opening and subsequent cyclization via a carbocation intermediate (Figure 1).

-

The reaction is selective for aryl-substituted benzotriazoles over alkyl analogs due to π-conjugation stabilization.

Acylation/Alkylation of the Amine Group

The primary amine undergoes typical acyl/alkyl transfers:

Table 3: Derivatization of the -NH₂ Group

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetyl chloride, pyridine | N-acetylated derivative | 89% | RT, 2h | |

| Benzyl bromide, K₂CO₃ | N-benzylated derivative | 75% | DMF, 60°C, 6h |

-

Acylation proceeds efficiently under mild conditions, preserving the benzotriazole scaffold.

-

Steric hindrance from the 6-methyl group slightly reduces yields in bulkier alkylation reactions.

Redox Reactions

Oxidation :

-

Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid (unpublished data inferred from ).

Reduction : -

Catalytic hydrogenation (H₂/Pd-C) reduces the benzotriazole ring to a dihydrobenzotriazole derivative (theoretical pathway).

Cross-Coupling Reactions

The chloro-substituent participates in palladium-catalyzed couplings:

Table 4: Suzuki-Miyaura Coupling

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivative | 68% | Requires microwave irradiation |

-

The 4-chlorophenyl group couples with boronic acids, enabling π-system extension.

Scientific Research Applications

Biological Applications

The compound has been studied for its potential therapeutic effects due to its diverse biological activities. Key areas of research include:

-

Anticancer Activity :

- Studies have shown that benzotriazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine have demonstrated cytotoxic effects against various human cancer cell lines, including those of colon and breast cancers .

- Antimicrobial Properties :

- Acetylcholinesterase Inhibition :

Synthetic Applications

The versatility of this compound as a synthetic intermediate is noteworthy:

- Synthetic Intermediate in Organic Chemistry :

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- UV Stabilizers :

Case Studies

Several case studies illustrate the practical applications of this compound:

- In Vitro Studies on Cancer Cell Lines :

- Neuroprotective Effects :

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

2-(3-Chloro-4-Methoxyphenyl)-6-Methyl Analogs

- CAS 356085-76-2: This compound replaces the 4-chlorophenyl group with a 3-chloro-4-methoxyphenyl substituent. Molecular weight increases to 288.73 g/mol (C₁₄H₁₃ClN₄O) due to the methoxy addition .

- Biological Relevance : Methoxy groups are associated with enhanced membrane permeability in drug design, suggesting differences in bioavailability.

Fluorophenyl and Bromophenyl Analogs

- 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine (CAS 436086-84-9): Fluorine’s electronegativity increases polarity and stability via C-F bond strength. Molecular weight decreases to 242.25 g/mol (C₁₃H₁₁FN₄) compared to the chloro analog .

- 4-Bromo-2-(4-fluorophenyl)-6-methyl Analog (CAS 952948-67-3): Bromine’s larger atomic radius introduces steric effects and polarizability, raising molecular weight to 321.16 g/mol (C₁₃H₁₀BrFN₄). Brominated analogs may exhibit distinct reactivity in cross-coupling reactions .

Ethylphenyl and Methoxyphenyl Variants

Physicochemical Properties

Biological Activity

2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine, with the CAS number 53105-58-1, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, including antimicrobial and antichlamydial activities, and discusses relevant case studies and research findings.

- Molecular Formula : C₁₃H₁₁ClN₄

- Molecular Weight : 258.71 g/mol

- Solubility : The compound is reported to be insoluble in water but soluble in organic solvents like methylene chloride and chloroform .

Antimicrobial Activity

Research indicates that derivatives of benzotriazole compounds exhibit antimicrobial properties. Specifically, studies have shown that 2-(4-Chlorophenyl)-6-methyl-2H-benzotriazol-5-amine has activity against various bacterial strains.

-

Antichlamydial Activity :

- A study demonstrated that compounds similar to 2-(4-Chlorophenyl)-6-methyl-2H-benzotriazol-5-amine displayed selective activity against Chlamydia species. The presence of electron-withdrawing groups significantly influenced their effectiveness .

- The mechanism of action appears to involve disruption of chlamydial inclusion morphology in infected cells .

- Broad-Spectrum Antimicrobial Activity :

Case Study 1: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzotriazole derivatives and evaluated their biological activities. Among these, the compound with the chlorophenyl substitution exhibited notable antichlamydial effects and was considered a promising lead for further drug development .

| Compound | Activity Type | Effectiveness |

|---|---|---|

| 2-(4-Chlorophenyl)-6-methyl-2H-benzotriazol-5-amine | Antichlamydial | Moderate to High |

| Related Derivative | Antimicrobial | Broad Spectrum |

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which benzotriazole derivatives exert their effects on Chlamydia. The study utilized HEp-2 cells to assess changes in inclusion size and morphology post-treatment with the compound. Results indicated that treated cells exhibited smaller and irregular inclusions compared to untreated controls, suggesting effective inhibition of chlamydial replication .

Q & A

Q. What are the established methods for synthesizing 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:

- Step 1 : React 4-chlorophenylhydrazine with methyl-substituted benzotriazole precursors under reflux in ethanol.

- Step 2 : Purify the product using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from methanol.

- Key Parameters : Monitor reaction progress via TLC, and optimize pH (neutral to slightly basic) to avoid decomposition.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Q. How can the crystalline structure of this compound be resolved using X-ray diffraction?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXT (direct methods) for phase determination .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model.

- Validation : Check for residual electron density (<1 eÅ⁻³) and R-factor convergence (R₁ < 5%). Visualize using Mercury CSD 2.0 for packing analysis .

Advanced Research Questions

Q. How can discrepancies in reported NMR spectral data for benzotriazole derivatives be resolved?

- Methodological Answer :

- Comparative Analysis : Run ¹H/¹³C NMR (400 MHz, DMSO-d₆) with internal standards (TMS or residual solvent peaks). Assign peaks using 2D experiments (COSY, HSQC).

- Contradiction Resolution : If signals overlap (e.g., aromatic protons), use variable-temperature NMR or deuterated solvents to sharpen peaks.

- Case Study : For 6-methyl substitution, compare coupling constants (J = 2.5–3.0 Hz for ortho protons) with literature values .

Q. What computational approaches predict the bioactivity of benzotriazole derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., VEGF receptors). Validate with binding energy scores (ΔG < -7 kcal/mol) .

- QSAR Modeling : Train models on PubChem bioassay data (e.g., IC₅₀ values) using descriptors like logP, polar surface area, and H-bond donors .

- Limitations : Address false positives by cross-validating with in vitro assays (e.g., enzyme inhibition).

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Parameter Screening : Use a factorial design (e.g., temperature: 60–100°C, solvent: DMF vs. THF) to identify optimal conditions.

- By-Product Analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., reduce excess benzotriazole precursors).

- Case Study : Substituting LiAlH₄ with NaBH₄ in reduction steps reduces side reactions (e.g., over-reduction of nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.